molecular formula C9H9NO5 B1662942 6-Nitroveratraldehyde CAS No. 20357-25-9

6-Nitroveratraldehyde

Cat. No. B1662942
CAS RN: 20357-25-9
M. Wt: 211.17 g/mol
InChI Key: YWSPWKXREVSQCA-UHFFFAOYSA-N
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Patent
US04734418

Procedure details

After reacting 135 g of 3,4-dimethoxybenzaldehyde and 500 ml of conc. nitric acid at 10° C. for 20 hours, the reaction mixture was poured in 3 l of ice water and the resultant crystals were collected by filtration. The crystals were dissolved in a mixed solvent of 8 l of toluene and 500 ml of ethyl acetate. After washing the resultant solution once with a saturated aqueous solution of sodium bicarbonate, three times with water and then once with saturated saline, the solution was concentrated to about 500 ml under reduced pressure. The concentrate was cooled to room temperature and the resultant yellowish crystals (77.71 g) were then collected by filtration (yield: 61%).
Quantity
135 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
3 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][C:10]=1[O:11][CH3:12])[CH:6]=[O:7].[N+:13]([O-])([OH:15])=[O:14]>>[CH3:12][O:11][C:10]1[C:3]([O:2][CH3:1])=[CH:4][C:5]([CH:6]=[O:7])=[C:8]([N+:13]([O-:15])=[O:14])[CH:9]=1

Inputs

Step One
Name
Quantity
135 g
Type
reactant
Smiles
COC=1C=C(C=O)C=CC1OC
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
ice water
Quantity
3 L
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 10° C.
CUSTOM
Type
CUSTOM
Details
for 20 hours
Duration
20 h
FILTRATION
Type
FILTRATION
Details
the resultant crystals were collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
The crystals were dissolved in a mixed solvent of 8 l of toluene and 500 ml of ethyl acetate
WASH
Type
WASH
Details
After washing the resultant solution once with a saturated aqueous solution of sodium bicarbonate, three times with water
CONCENTRATION
Type
CONCENTRATION
Details
once with saturated saline, the solution was concentrated to about 500 ml under reduced pressure
FILTRATION
Type
FILTRATION
Details
the resultant yellowish crystals (77.71 g) were then collected by filtration (yield: 61%)

Outcomes

Product
Name
Type
Smiles
COC1=CC(=C(C=O)C=C1OC)[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.